2-Propenoic acid, 3-(3-methoxyphenyl)-

Vue d'ensemble

Description

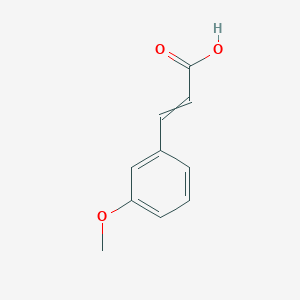

2-Propenoic acid, 3-(3-methoxyphenyl)- (IUPAC name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid), also known as 3-methoxycinnamic acid, is an α,β-unsaturated carboxylic acid derivative with a methoxy-substituted phenyl group at the β-position. Key properties include:

- Molecular formula: C₁₀H₁₀O₃

- Molecular weight: 178.19 g/mol

- CAS Registry Numbers: 17570-26-2 (E-isomer), 6099-04-3 (general) .

- Structure: Features a conjugated double bond (C2–C3) and a methoxy group (-OCH₃) at the 3-position of the phenyl ring.

This compound is studied for its biochemical interactions, including binding to enzymes like MurB and PBP (penicillin-binding proteins), as evidenced by its interactions with residues GLY63, ARG294, TYR133, and VAL61 in ligand-receptor complexes .

Méthodes De Préparation

The synthesis of 2-propenoic acid, 3-(3-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-Propenoic acid, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

2-Propenoic acid, 3-(3-methoxyphenyl)- serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules.

Applications in Synthesis

- Acrylic Polymers : This compound can be polymerized to form acrylic polymers, which are used in coatings, adhesives, and sealants.

- Pharmaceutical Intermediates : It is utilized as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo reactions such as esterification and amidation.

Pharmaceutical Applications

Research has identified several potential pharmaceutical applications for 2-Propenoic acid, 3-(3-methoxyphenyl)-:

Case Studies

- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit anti-inflammatory effects. For instance, a derivative was tested for its efficacy in reducing inflammation in animal models, showing significant results compared to controls.

- Antioxidant Activity : Research published in journals has demonstrated that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Cosmetic Industry

This compound is also employed in the cosmetic industry primarily due to its UV-filtering properties.

Applications in Cosmetics

- Sunscreens : It is used as an active ingredient in sunscreens to protect against harmful UV radiation. Clinical studies have shown that formulations containing this compound provide effective sun protection.

| Product Type | Active Ingredient | SPF Rating |

|---|---|---|

| Sunscreen | 2-Propenoic acid, 3-(3-methoxyphenyl)- | SPF 20+ |

Analytical Chemistry

In analytical chemistry, this compound is utilized for various testing and analytical purposes.

Applications

- Chromatography : It is used as a standard reference material in chromatographic methods for the analysis of related compounds.

- Spectroscopy : The compound's distinct spectral properties make it suitable for use in spectroscopic analyses.

Mécanisme D'action

The mechanism of action of 2-propenoic acid, 3-(3-methoxyphenyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is primarily attributed to the presence of the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical . Additionally, its interactions with various molecular targets and pathways involved in inflammation and cancer are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-propenoic acid, 3-(3-methoxyphenyl)-, highlighting differences in substituent positions, saturation, and functional groups:

Physicochemical Properties

- Electronic Effects: The 3-methoxy group in the target compound induces moderate electron-donating resonance effects, stabilizing the phenyl ring. Saturation: Saturated analogs (e.g., 3-(3-methoxyphenyl)propanoic acid) lack the conjugated double bond, reducing UV absorption and reactivity in Michael addition reactions .

- Hydrogen Bonding: The α,β-unsaturated system in 2-propenoic acid derivatives allows for stronger hydrogen bonding compared to saturated analogs. For example, the target compound forms hydrogen bonds with bond lengths ~2.5–3.0 Å, shorter than quercetin but longer than hydrophobic interactions in the same complex .

Research Findings

- Structural Optimization: Introducing electron-withdrawing groups (e.g., bromine in 3-(5-bromo-2-methoxyphenyl)propanoic acid) or hydroxyl groups (as in ferulic acid) can enhance target specificity and bioactivity .

Activité Biologique

Overview

2-Propenoic acid, 3-(3-methoxyphenyl)-, also known as 3-(3-methoxyphenyl)prop-2-enoic acid, is a compound with the molecular formula C10H10O3 and a molecular weight of 178.187 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article will explore the biological activity of this compound through various studies and findings.

The compound features a propenoic acid structure with a methoxy-substituted phenyl group. Its mechanism of action primarily involves the donation of hydrogen atoms, which allows it to neutralize free radicals and reduce oxidative stress. This antioxidant activity is attributed to the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical.

Antioxidant Properties

Research indicates that 2-propenoic acid, 3-(3-methoxyphenyl)- exhibits significant antioxidant properties. These properties are crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a valuable candidate for further studies in oxidative stress-related conditions.

Anti-inflammatory Effects

In preclinical studies, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The inhibition of COX-2 can lead to reduced inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .

Anti-angiogenic Activity

A notable study explored the anti-angiogenic activity of 2-propenoic acid, 3-(3-methoxyphenyl)- using a chorioallantois membrane (CAM) model. The results demonstrated that at dosages of 30 ng and 60 ng, the compound significantly inhibited endothelial cell growth in neovascular capillaries induced by basic fibroblast growth factor (b-FGF). The inhibition rates ranged from 41.7% to 83%, indicating its potential as a cancer chemopreventive agent due to its ability to restrict blood vessel formation necessary for tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activities |

|---|---|---|

| Ferulic Acid | 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid | Strong antioxidant properties; used in skincare |

| Caffeic Acid | 3-(3,4-dihydroxyphenyl)-2-propenoic acid | Antioxidant and anti-inflammatory effects |

| p-Coumaric Acid | 3-(4-hydroxyphenyl)-2-propenoic acid | Antioxidant properties; found in plants |

| 2-Propenoic Acid, 3-(3-Methoxyphenyl) | 3-(3-methoxyphenyl)prop-2-enoic acid | Antioxidant, anti-inflammatory, anti-angiogenic |

The unique substitution pattern on the aromatic ring of 2-propenoic acid, 3-(3-methoxyphenyl)- differentiates it from other hydroxycinnamic acids like ferulic and caffeic acids, potentially influencing its reactivity and biological activity .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study demonstrated successful synthesis via the Knoevenagel reaction using microwave irradiation. The synthesized compound exhibited anti-angiogenic activity comparable to celecoxib (a known COX-2 inhibitor) at similar dosages .

- Toxicity Assessment : Toxicity predictions using ProTox II indicated an LD50 value of approximately 1772 mg/kg for this compound. It was classified as relatively safe but required caution regarding potential hepatotoxicity upon oral consumption .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035148 | |

| Record name | 3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3 | |

| Record name | 3-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.